molecular formula C15H14BrNO5S B497960 4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid CAS No. 327086-78-2

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Cat. No.: B497960
CAS No.: 327086-78-2
M. Wt: 400.2g/mol
InChI Key: UWELZVDJGAQVIM-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C15H14BrNO5S and a molecular weight of 400.24 g/mol This compound is characterized by the presence of a bromine atom, an ethoxy group, and a benzenesulfonamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Sulfonation: The sulfonation of the brominated intermediate to form 5-bromo-2-ethoxybenzenesulfonamide.

    Coupling Reaction: The coupling of 5-bromo-2-ethoxybenzenesulfonamide with benzoic acid under appropriate reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically employ continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The bromine atom and sulfonamido group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-2-22-13-8-5-11(16)9-14(13)23(20,21)17-12-6-3-10(4-7-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWELZVDJGAQVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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